molecular formula C5H2BrIN4 B1378960 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine CAS No. 1204809-95-9

5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine

Cat. No. B1378960
CAS RN: 1204809-95-9
M. Wt: 324.9 g/mol
InChI Key: QKAKABOWOSANSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic organic compound with a molecular formula of C4H2BrIN3. It is a member of the pyrazolo[3,4-B]pyrazine family, which is composed of five-membered rings of nitrogen, bromine, and iodine atoms. This compound is used in research to study the reactivity of pyrazolo[3,4-B]pyrazine, as well as its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Biological Applications

  • A study explored the halogenation of quinoxaline and pyrido[2,3-b]pyrazine to produce various derivatives, including 8-bromo-7-iodopyrido[3,4-b]pyrazine. These compounds were evaluated for biological properties like antiproliferative activity in A2058 melanoma cells and kinase inhibition (Lassagne et al., 2018).

Chemical Synthesis and Transformation

  • Research demonstrates the use of brominated trihalomethylenones as precursors for various pyrazole derivatives, showcasing the versatility in chemical transformations (Martins et al., 2013).

Antibacterial and Antioxidant Properties

  • A study on novel sulfonamide derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine revealed significant antibacterial and antioxidant activities, offering potential in pharmaceutical development (Variya et al., 2019).

Heterocyclic Amplification

  • In an exploration of heterocyclic amplifiers, 5-bromo-1H-imidazo[4,5-b]pyrazines, derived from similar compounds, showed potential in enhancing the effects of other pharmaceutical agents (Barlin & Ireland, 1984).

Synthesis Methods Development

  • Research in 2022 developed new methods for synthesizing disubstituted 1H-pyrazoles and pyridines, contributing to the advancement in the synthesis of complex organic compounds (Mehedi et al., 2022).

properties

IUPAC Name

5-bromo-3-iodo-2H-pyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIN4/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAKABOWOSANSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2N=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine
Reactant of Route 3
5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine
Reactant of Route 4
5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine
Reactant of Route 6
5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.